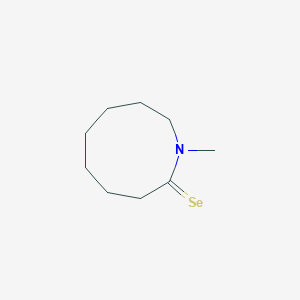
1-Methylazonane-2-selenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylazonane-2-selenone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Selenium, a chalcogen element, is known for its role in biological systems and its utility in synthetic chemistry. The incorporation of selenium into organic molecules can impart distinctive reactivity and functionality, making compounds like this compound valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylazonane-2-selenone can be synthesized through the reaction of 1,3-dialkylimidazole salts with selenium in the presence of potassium carbonate in ethanol or acetone under refluxing conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylazonane-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the selenium center.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols can be employed under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to selenoxides or selenones, while substitution reactions can yield various organoselenium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylazonane-2-selenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique redox properties make it useful in studying oxidative stress and redox biology.
Wirkmechanismus
The mechanism by which 1-Methylazonane-2-selenone exerts its effects involves its redox activity and ability to interact with metal ions. The compound can undergo selenol/selenone tautomerism, which contributes to its unique redox properties. This tautomerism allows the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,3-Dialkylimidazole-2-selenones: These compounds share a similar selenium-containing structure and exhibit comparable reactivity.
1,3-Imidazolidine-2-thione: This sulfur analog of 1-Methylazonane-2-selenone has similar chemical properties but differs in its reactivity and applications.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring redox activity and metal ion interactions.
Eigenschaften
Molekularformel |
C9H17NSe |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-methylazonane-2-selone |
InChI |
InChI=1S/C9H17NSe/c1-10-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3 |
InChI-Schlüssel |
GIZGEFQZMFXGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCCCC1=[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


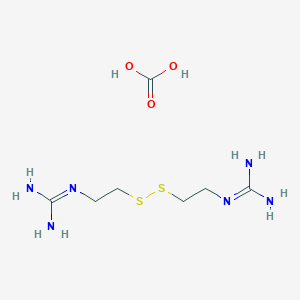
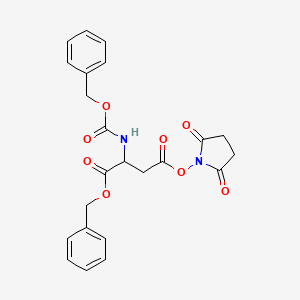
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
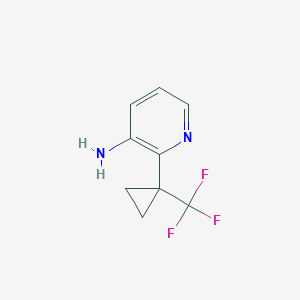
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
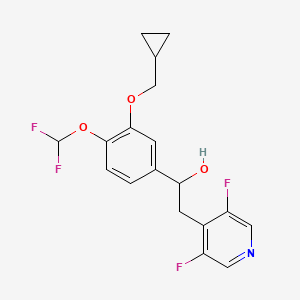
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
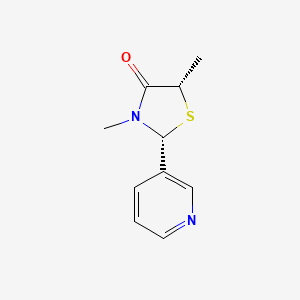
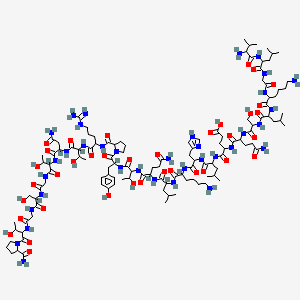
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
